molecular formula C26H20ClN3O3S B2979485 N-(4-chlorophenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 872207-92-6

N-(4-chlorophenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2979485
CAS No.: 872207-92-6
M. Wt: 489.97
InChI Key: XSELVARYDCRWQD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex aromatic compound featuring a tricyclic core system with fused heterocyclic rings (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]) and multiple substituents, including a 4-chlorophenyl group, a 3,4-dimethylphenyl moiety, and a sulfanyl acetamide side chain. Such compounds are of significant interest in drug discovery due to their capacity for diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-15-7-12-19(13-16(15)2)30-25(32)24-23(20-5-3-4-6-21(20)33-24)29-26(30)34-14-22(31)28-18-10-8-17(27)9-11-18/h3-13H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSELVARYDCRWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share core tricyclic systems but differ in substituents, heteroatom composition, and functional groups. Below is a detailed comparison with N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8) :

Property Target Compound CAS 895102-18-8
Core Structure 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-8,8-dione
Heteroatoms Oxygen (oxa), two nitrogens (diaza) Sulfur (thia), three nitrogens (triaza)
Key Substituents 3,4-Dimethylphenyl, 4-chlorophenyl 9-Methyl, 4-chlorophenyl
Functional Groups Sulfanyl acetamide, ketone (6-oxo) Sulfanyl acetamide, dioxo (8,8-dione)
Molecular Complexity High (tricyclic, pentaene system) Higher (tetradeca-hexaene system with additional nitrogen and sulfur)

Key Differences and Implications

  • Heteroatom Composition: The replacement of oxygen (oxa) with sulfur (thia) in CAS 895102-18-8 increases lipophilicity and may alter metabolic stability.
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may improve binding to hydrophobic pockets in proteins. In contrast, the 9-methyl group in CAS 895102-18-8 offers less steric hindrance but may influence ring conformation .
  • Functional Groups : The dioxo (8,8-dione) groups in CAS 895102-18-8 increase polarity, likely improving aqueous solubility compared to the ketone (6-oxo) in the target compound. This could impact bioavailability and pharmacokinetics .

Physicochemical and Pharmacological Considerations

  • CAS 895102-18-8’s dioxo groups may partially counteract this .
  • Aromatic Stability : The tricyclic conjugated systems in both compounds confer aromatic stability, reducing susceptibility to electrophilic attacks and oxidative degradation .
  • Bioactivity : The sulfanyl acetamide moiety is a common pharmacophore in enzyme inhibitors (e.g., kinase inhibitors). The target compound’s 3,4-dimethylphenyl group may enhance binding to hydrophobic active sites, while CAS 895102-18-8’s triaza-thia system could target metalloenzymes .

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